LogP Lipophilicity: +0.76 Log Unit Increase Over Non-Brominated Parent Drives Differential Partitioning
The target compound exhibits a LogP of 4.19 (experimentally derived, ChemSrc) and an XLogP3 of 4.0 (PubChem computed), compared to a LogP of 3.43 (BuildingBlock BOC Sciences) and XLogP3 of 3.9 (PubChem) for the non-brominated parent 3,5-bis(trifluoromethyl)phenol. This represents a ΔLogP increase of approximately +0.76 log units (ChemSrc vs. BOC Sciences) or +0.1 log units (PubChem XLogP3 comparison), attributable to the bromine substituent [1][2][3]. The enhanced lipophilicity directly impacts the partition coefficient and membrane permeability characteristics of derivatives synthesized from this building block.
| Evidence Dimension | Octanol-water partition coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 4.19 (ChemSrc); XLogP3 = 4.0 (PubChem) |
| Comparator Or Baseline | 3,5-Bis(trifluoromethyl)phenol (CAS 349-58-6): LogP = 3.43 (BOC Sciences); XLogP3 = 3.9 (PubChem) |
| Quantified Difference | ΔLogP ≈ +0.76 (ChemSrc vs. BOC Sciences); ΔXLogP3 ≈ +0.1 (PubChem-to-PubChem) |
| Conditions | LogP computed/derived from structure; XLogP3 computed by PubChem 3.0 algorithm |
Why This Matters
A higher LogP indicates increased lipophilicity, which is a critical parameter in medicinal chemistry for optimizing membrane permeability and oral bioavailability of drug candidates constructed from this intermediate.
- [1] ChemSrc Chemical Properties, 2-Bromo-3,5-bis(trifluoromethyl)phenol (CAS 887268-16-8), LogP 4.19230. Accessed April 2026. View Source
- [2] PubChem Compound Summary, CID 26596583, 2-Bromo-3,5-bis(trifluoromethyl)phenol, XLogP3 = 4.0. National Center for Biotechnology Information. View Source
- [3] BuildingBlock BOC Sciences, 3,5-Bis(trifluoromethyl)phenol (CAS 349-58-6), LogP 3.42980. View Source
